molecular formula C14H20FNO2 B2838663 Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate CAS No. 2248371-59-5

Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate

Cat. No.: B2838663
CAS No.: 2248371-59-5
M. Wt: 253.317
InChI Key: JUPIXUZEMSKLAL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate is an organic compound characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-fluorophenyl)butanoate typically involves the reaction of tert-butyl 3-oxo-3-(4-fluorophenyl)butanoate with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 3-amino-3-(4-chlorophenyl)butanoate
  • Tert-butyl 3-amino-3-(4-bromophenyl)butanoate
  • Tert-butyl 3-amino-3-(4-methylphenyl)butanoate

Comparison: Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

tert-butyl 3-amino-3-(4-fluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-5-7-11(15)8-6-10/h5-8H,9,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPIXUZEMSKLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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